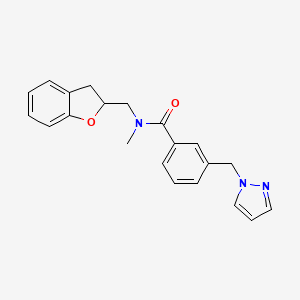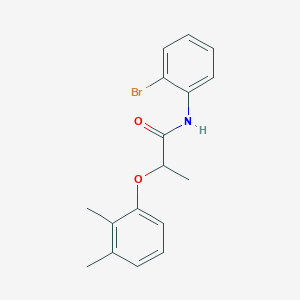![molecular formula C21H23N5O4 B4059186 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)
2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone
Übersicht
Beschreibung
2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is 409.17500423 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
Piperazine derivatives and related compounds have been extensively studied for their ability to interact with DNA and cellular structures. For example, Hoechst 33258, a well-known minor groove binder to DNA, has been utilized for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes due to its strong binding specificity for AT-rich sequences in double-stranded DNA (Issar & Kakkar, 2013). This highlights the potential of related compounds for use in biological staining and molecular biology applications.
Pharmacological Potential
Piperazine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and anticancer drugs. Modifications to the piperazine nucleus can result in notable differences in medicinal properties, suggesting a broad spectrum of potential pharmacological applications for new derivatives (Rathi et al., 2016).
Metabolism and Biodegradation
Research on the metabolism and biodegradation of arylpiperazine derivatives, which are clinically applied in treating depression, psychosis, or anxiety, reveals extensive metabolic processing, including N-dealkylation. These studies contribute to understanding the pharmacokinetics and environmental fate of these compounds, which could be relevant for environmental monitoring and designing compounds with favorable degradation profiles (Caccia, 2007).
Environmental Considerations
Phthalates, chemically related to phthalazinones, are widely used as plasticizers and have raised concerns due to their environmental persistence and potential health impacts. Studies on the environmental occurrence, biodegradation, and effects of phthalates may inform the safety, regulation, and design of new compounds with phthalazinone structures for minimizing environmental and health risks (Keyser et al., 1976).
Eigenschaften
IUPAC Name |
2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-15-17-4-2-3-5-18(17)21(28)25(22-15)20-14-16(6-7-19(20)26(29)30)24-10-8-23(9-11-24)12-13-27/h2-7,14,27H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPLFYDCUHOOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4059104.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4059108.png)
![4-bromophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4059118.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-1-methylpiperidin-4-amine](/img/structure/B4059125.png)
![2-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B4059131.png)

![4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine](/img/structure/B4059156.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B4059161.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)
![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4059175.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4059198.png)